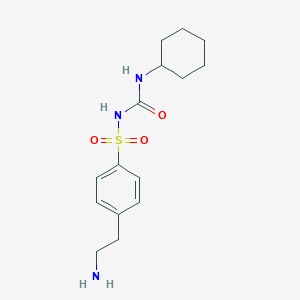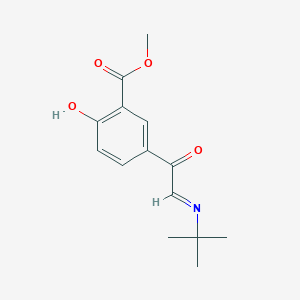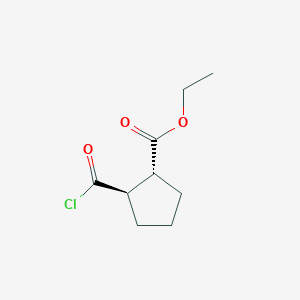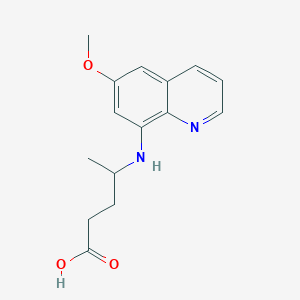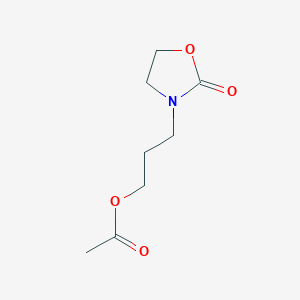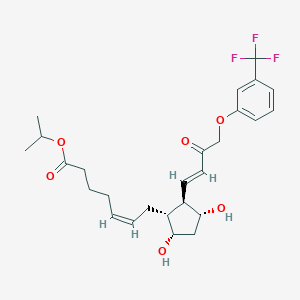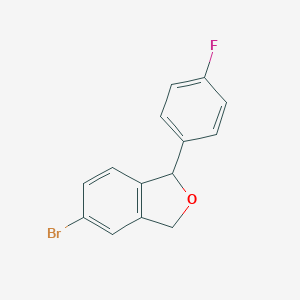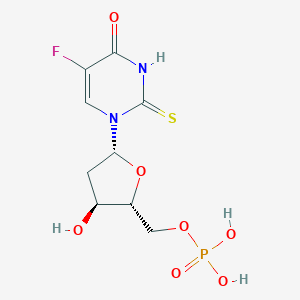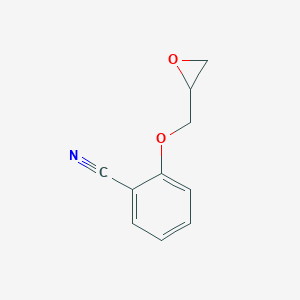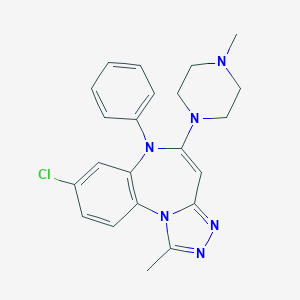
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been shown to possess anxiolytic, sedative, and hypnotic properties.
Wirkmechanismus
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This ultimately leads to the anxiolytic, sedative, and hypnotic effects of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include a decrease in neuronal activity, which leads to the anxiolytic, sedative, and hypnotic effects of the compound. It has also been shown to have anticonvulsant and muscle relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- in lab experiments include its well-defined mechanism of action, its potency, and its ability to produce consistent results. However, its limitations include its potential for abuse and addiction, as well as its side effects.
Zukünftige Richtungen
For the study of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include the development of more selective compounds that target specific subtypes of the GABA receptor, as well as the investigation of its potential for the treatment of other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has shown promising therapeutic potential for the treatment of anxiety disorders, insomnia, and other sleep-related disorders. Its well-defined mechanism of action and potency make it a valuable tool for laboratory experiments. However, its potential for abuse and addiction, as well as its side effects, must be taken into consideration when evaluating its clinical applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with methyl iodide and piperazine to obtain the final product. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and other sleep-related disorders.
Eigenschaften
CAS-Nummer |
153901-56-5 |
|---|---|
Produktname |
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- |
Molekularformel |
C22H23ClN6 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
8-chloro-1-methyl-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C22H23ClN6/c1-16-24-25-21-15-22(27-12-10-26(2)11-13-27)29(18-6-4-3-5-7-18)20-14-17(23)8-9-19(20)28(16)21/h3-9,14-15H,10-13H2,1-2H3 |
InChI-Schlüssel |
IVTYOJOLKCTFCX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5 |
Andere CAS-Nummern |
153901-56-5 |
Synonyme |
5-(4-methylpiperazinyl)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine RL 218 RL-218 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



